molecular formula C17H20O7 B1608851 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate CAS No. 68406-95-1

2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate

Cat. No.: B1608851
CAS No.: 68406-95-1
M. Wt: 336.3 g/mol
InChI Key: GLQNPYLKSCFVPO-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate is a versatile chemical compound with the molecular formula C17H20O7. It is known for its unique properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate typically involves the esterification of phthalic anhydride with 2-hydroxypropyl methacrylate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and functional properties to the materials in which it is used. The molecular targets and pathways involved include the interaction of the methacryloyloxy groups with initiators, leading to the formation of free radicals and subsequent polymerization .

Comparison with Similar Compounds

Properties

IUPAC Name

2-O-(2-hydroxypropyl) 1-O-[2-(2-methylprop-2-enoyloxy)ethyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-11(2)15(19)22-8-9-23-16(20)13-6-4-5-7-14(13)17(21)24-10-12(3)18/h4-7,12,18H,1,8-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQNPYLKSCFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1C(=O)OCCOC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403883
Record name 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68406-95-1
Record name 1-(2-Hydroxypropyl) 2-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68406-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypropyl 2-(methacryloyloxy)ethyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-(2-hydroxypropyl) 1-O-[2-(2-methylprop-2-enoyloxy)ethyl] benzene-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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